- Enamine-based domino strategy for C-acylation/deacetylation of acetoacetamides. A practical synthesis of β-keto amides, Synlett, 2010, (8), 1273-1275

Cas no 959-66-0 (2-Benzoylacetanilide)

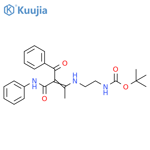

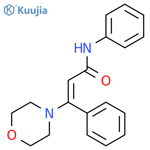

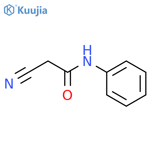

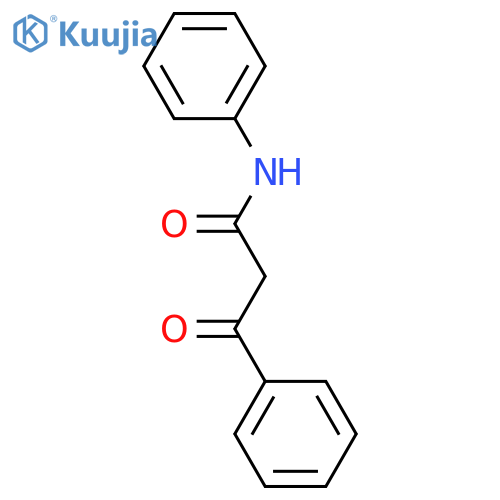

2-Benzoylacetanilide structure

商品名:2-Benzoylacetanilide

2-Benzoylacetanilide 化学的及び物理的性質

名前と識別子

-

- 3-Oxo-N,3-diphenylpropanamide

- 2-BENZOYLACETANILIDE

- 2-BENZOYLACETOANILIDE

- N-PHENYLACETAMIDE 3-oxo-3-phenylpropionan

- ilide

- N,3-Diphenyl-3-oxopropionamide

- N-Phenyl-β-oxobenzenepropanamide

- Acetanilide BP

- USP

- Benzoylacetanilide

- 3-Oxo-3-phenylpropionanilide

- Benzenepropanamide, .beta.-oxo-N-phenyl-

- Acetamide,N-(2-benzoylphenyl)-

- XRZDIHADHZSFBB-UHFFFAOYSA-N

- 3-oxo-3-phenyl-N-phenylpropanamide

- NSC210265

- alpha-Benzoylacetanilide

- Benzoylacetoanilide; 98%

- .alpha.-Benzoylacetanilide

- .alpha.-Benzoylacetoanilide

- Oprea1_091654

- MLS001180391

- 3-oxo-

- Acetanilide, 2-benzoyl- (6CI, 7CI, 8CI)

- β-Oxo-N-phenylbenzenepropanamide (ACI)

- N-Phenylbenzoylacetamide

- NSC 210265

- MFCD00003084

- 2-Benzoylacetanilide, 98%

- J-640238

- HMS1760D03

- NSC-210265

- SMR000476093

- AKOS000266773

- UNII-F2F5R8VPP9

- 3-[(2-methoxyphenyl)-phenyl-methyl]pentanedinitrile

- SCHEMBL1098345

- CHEMBL1704955

- F2F5R8VPP9

- D88713

- J-800245

- J-640246

- 3-Oxo-N,3-diphenylpropanamide #

- AF-628/30935026

- 3-oxo-N,3-diphenyl-propionamide

- propanamide, 3-oxo-3,N-diphenyl-

- [Bis(3Facetoxy)iodo]pentafluorobenzene

- HMS2804A18

- AS-59721

- EN300-16262

- Z55119693

- AC-907/25014381

- B0904

- NS00040466

- EINECS 213-503-7

- 959-66-0

- DTXSID00242024

- 2-Benzoylacetanilide

-

- MDL: MFCD00003084

- インチ: 1S/C15H13NO2/c17-14(12-7-3-1-4-8-12)11-15(18)16-13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18)

- InChIKey: XRZDIHADHZSFBB-UHFFFAOYSA-N

- ほほえんだ: O=C(CC(C1C=CC=CC=1)=O)NC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 239.09500

- どういたいしつりょう: 239.094629

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 289

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 5

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 46.2

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.205

- ゆうかいてん: 105.0 to 108.0 deg-C

- ふってん: 473.6°C at 760 mmHg

- フラッシュポイント: 194.5°C

- 屈折率: 1.624

- ようかいど: acetone: soluble25mg/mL, clear, colorless to faintly yellow

- PSA: 46.17000

- LogP: 2.97110

- ようかいせい: エタノールやクロロホルムに溶けやすく、水やベンゼンに微溶解する

2-Benzoylacetanilide セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261-P280-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:2

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36/37/39

- RTECS番号:AB4542950

- ちょぞうじょうけん:Inert atmosphere,Room Temperature(BD71129)

- リスク用語:R36/37/38

2-Benzoylacetanilide 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

2-Benzoylacetanilide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110715-1g |

N-Phenylbenzoylacetamide |

959-66-0 | 98% | 1g |

¥90.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110715-5g |

N-Phenylbenzoylacetamide |

959-66-0 | 98% | 5g |

¥266.00 | 2024-04-23 | |

| Enamine | EN300-16262-10.0g |

3-oxo-N,3-diphenylpropanamide |

959-66-0 | 95.0% | 10.0g |

$173.0 | 2025-03-21 | |

| TRC | B207923-100mg |

2-Benzoylacetanilide |

959-66-0 | 100mg |

$ 65.00 | 2022-06-07 | ||

| Chemenu | CM304835-100g |

2-Benzoylacetanilide |

959-66-0 | 95% | 100g |

$219 | 2021-06-16 | |

| Fluorochem | 226655-25g |

3-Oxo-N,3-diphenylpropanamide |

959-66-0 | 95% | 25g |

£81.00 | 2022-02-28 | |

| Enamine | EN300-16262-25.0g |

3-oxo-N,3-diphenylpropanamide |

959-66-0 | 95.0% | 25.0g |

$253.0 | 2025-03-21 | |

| Ambeed | A503927-5g |

2-Benzoylacetanilide |

959-66-0 | 98% | 5g |

$29.0 | 2025-02-20 | |

| Enamine | EN300-16262-0.1g |

3-oxo-N,3-diphenylpropanamide |

959-66-0 | 95.0% | 0.1g |

$26.0 | 2025-03-21 | |

| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80780-5mg |

2-Benzoylacetanilide |

959-66-0 | 98.0% | 5mg |

¥100 | 2021-05-07 |

2-Benzoylacetanilide 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid ; 40 min, rt

1.2 Reagents: Sodium acetate Solvents: Water ; rt

1.2 Reagents: Sodium acetate Solvents: Water ; rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ; rt

リファレンス

- One-Pot Synthesis of 3-Hydroxyquinolin-2(1H)-ones from N-Phenylacetoacetamide via PhI(OCOCF3)2-Mediated α-Hydroxylation and H2SO4-Promoted Intramolecular Cyclization, Journal of Organic Chemistry, 2013, 78(11), 5385-5392

合成方法 3

はんのうじょうけん

1.1 Reagents: Lithium diisopropylamide Solvents: Diethyl ether ; -78 °C; 25 min, -78 °C

1.2 Solvents: Diethyl ether ; -78 °C; 2 h, -78 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Solvents: Diethyl ether ; -78 °C; 2 h, -78 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

リファレンス

- Scaffold hopping approach on the route to selective tankyrase inhibitors, European Journal of Medicinal Chemistry, 2014, 87, 611-623

合成方法 5

はんのうじょうけん

1.1 Reagents: Hydrochloric acid

リファレンス

- Nucleophilic behavior of 1-substituted morpholino ethenes, Tetrahedron, 1978, 34(16), 2537-43

合成方法 6

合成方法 7

はんのうじょうけん

1.1 Catalysts: 1-Butyl-3-methylimidazolium hydroxide Solvents: Toluene ; 2 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

リファレンス

- Selective exploitation of acetoacetate carbonyl groups using imidazolium based ionic liquids: synthesis of 3-oxo-amides and substituted benzimidazoles, Tetrahedron Letters, 2016, 57(30), 3298-3302

合成方法 8

合成方法 9

合成方法 10

はんのうじょうけん

1.1 3 min, 178 °C

リファレンス

- An efficient and rapid synthesis of β-carboxamide derivatives, using 2,2-dimethyl-2H,4H-1,3-dioxin-4-ones, by microwave irradiation, Tetrahedron Letters, 2003, 44(43), 7957-7959

合成方法 11

合成方法 12

合成方法 13

はんのうじょうけん

リファレンス

- Reaction of 6-aryl-2,2-dimethyl-1,3-dioxin-4-ones with aromatic amines and o-phenylenediamine, Zhurnal Organicheskoi Khimii, 1988, 24(1), 210-17

合成方法 14

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran ; 36 h

リファレンス

- Catalyst- and Additive-Free Approach to Constructing Benzo-oxazine, Benzo-oxazepine, and Benzo-oxazocine: O Atom Transfer and C=O, C-N, and C-O Bond Formation at Room Temperature, Organic Letters, 2021, 23(21), 8189-8193

合成方法 15

合成方法 16

はんのうじょうけん

1.1 Catalysts: Copper(II) triflate Solvents: 1,2-Dichloroethane , Water ; 12 h, 80 °C

リファレンス

- Chemoselective Cu-catalyzed synthesis of diverse N-arylindole carboxamides, β-oxo amides and N-arylindole-3-carbonitriles using diaryliodonium salts, Organic & Biomolecular Chemistry, 2021, 19(5), 1109-1114

合成方法 17

はんのうじょうけん

1.1 Reagents: Trifluoroacetic acid Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: Tetrahydrofuran ; 22 - 30 h, 80 °C

リファレンス

- Palladium catalyzed hydrolysis-free arylation of aliphatic nitriles for the synthesis of 4-arylquinolin-2-one/pyrazolone derivatives, Tetrahedron Letters, 2021, 79,

合成方法 18

合成方法 19

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Toluene ; rt

1.2 rt; 1 - 3 h, reflux

1.3 Reagents: Ammonium chloride Solvents: Water

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7

1.2 rt; 1 - 3 h, reflux

1.3 Reagents: Ammonium chloride Solvents: Water

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7

リファレンス

- Highly Enantioselective Epoxidation Catalyzed by Cinchona Thioureas: Synthesis of Functionalized Terminal Epoxides Bearing a Quaternary Stereogenic Center, Chemistry - A European Journal, 2012, 18(20), 6152-6157

合成方法 20

2-Benzoylacetanilide Raw materials

- 3-Oxo-3-phenylpropanoic acid

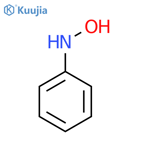

- N-Phenylhydroxylamine

- Ethyl benzoylacetate

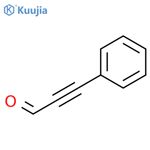

- 3-Phenylpropiolaldehyde

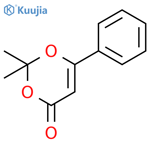

- 4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-phenyl-

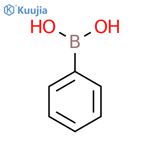

- Phenylboronic acid

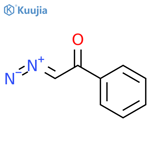

- 3-oxo-3-phenyl-propanenitrile

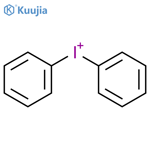

- Iodonium, diphenyl-

- Acetophenone

- 2-Cyano-N-phenylacetamide

- 2-Propenamide, 3-(4-morpholinyl)-N,3-diphenyl-

- alpha-diazoacetophenone

- Carbamic acid, N-[2-[[2-benzoyl-1-methyl-3-oxo-3-(phenylamino)-1-propen-1-yl]amino]ethyl]-, 1,1-dimethylethyl ester

2-Benzoylacetanilide Preparation Products

2-Benzoylacetanilide 関連文献

-

Kun Liu,Xinye Shang,Yuyu Cheng,Xiaoyong Chang,Pengfei Li,Wenjun Li Org. Biomol. Chem. 2018 16 7811

-

Likai Xia,Yong Rok Lee RSC Adv. 2014 4 36905

-

Raju S. Thombal,Seoung-Tae Kim,Mu-Hyun Baik,Yong Rok Lee Chem. Commun. 2019 55 2940

-

Fushuai Li,Xuling Chen,Shuai Liang,Zhenyan Shi,Pengfei Li,Wenjun Li Org. Chem. Front. 2020 7 3446

-

Shizuka Mei Bautista Maezono,Ga Eul Park,Yong Rok Lee Org. Chem. Front. 2018 5 3447

959-66-0 (2-Benzoylacetanilide) 関連製品

- 33228-40-9(N-(4-Pentanoylphenyl)acetamide)

- 7470-51-1(N-(4-acetylphenyl)propanamide)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 503537-97-1(4-bromooct-1-ene)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:959-66-0)2-Benzoylacetanilide, ≥ 98.0%

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:959-66-0)乙酰苯胺

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ